molecular formula C15H11NO2 B12722439 Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- CAS No. 127040-35-1

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-

Cat. No.: B12722439
CAS No.: 127040-35-1
M. Wt: 237.25 g/mol
InChI Key: ILULASBVOKAMLG-UHFFFAOYSA-N
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Description

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes both pyrano and carbazole moieties, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound through a condensation reaction, followed by cyclization using a catalyst under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism by which Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole
  • 6,11-Dihydro-5H-diindolo[2,3-a:2’,3’-c]carbazole

Uniqueness

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- stands out due to its unique fused ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and as a subject of study in photochemistry.

Properties

CAS No.

127040-35-1

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

6,11-dihydro-5H-pyrano[3,2-a]carbazol-3-one

InChI

InChI=1S/C15H11NO2/c17-14-8-6-11-13(18-14)7-5-10-9-3-1-2-4-12(9)16-15(10)11/h1-4,6,8,16H,5,7H2

InChI Key

ILULASBVOKAMLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3

Origin of Product

United States

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